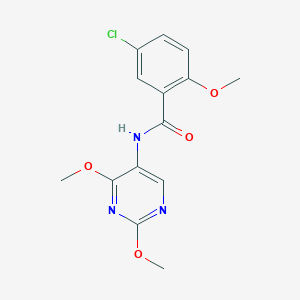
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PD 0332991 or palbociclib and is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : The chemical is used as a starting point for synthesizing novel compounds with potential analgesic and anti-inflammatory activities. For example, a study by Abu‐Hashem et al. (2020) focused on synthesizing new heterocyclic compounds derived from similar structures, demonstrating significant cyclooxygenase-1 and cyclooxygenase-2 inhibition, with promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Cytotoxicity Studies in Hypoxia-Selective Drugs : Palmer et al. (1995) explored the reductive chemistry of a similar compound, focusing on its selective toxicity for hypoxic cells. This research is crucial for developing bioreductive drugs that target hypoxic tumor cells (Palmer, van Zijl, Denny & Wilson, 1995).
Antiproliferative Activity : Huang et al. (2020) synthesized a compound closely related to 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide and evaluated its crystal structure and antiproliferative activity. The compound showed marked inhibition against various human cancer cell lines, indicating its potential as an anticancer agent (Huang et al., 2020).
Serotonin-3 Receptor Antagonists : Kuroita, Sakamori, and Kawakita (1996) investigated the synthesis of compounds similar to 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide for their binding affinity to serotonin-3 receptors. This research contributes to the development of new treatments for conditions modulated by serotonin-3 receptors (Kuroita, Sakamori & Kawakita, 1996).
Eigenschaften
IUPAC Name |
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-20-11-5-4-8(15)6-9(11)12(19)17-10-7-16-14(22-3)18-13(10)21-2/h4-7H,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSNKJMCFYPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)
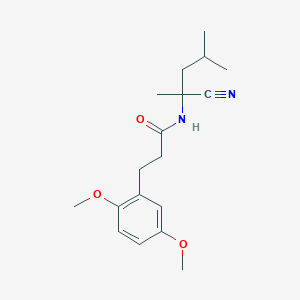
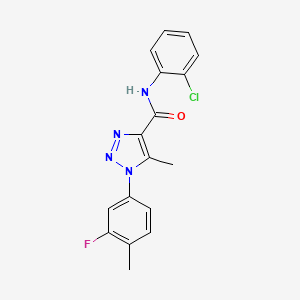
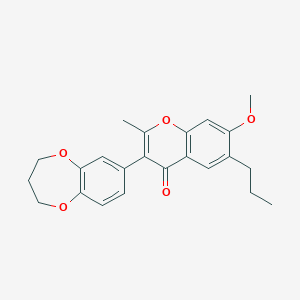
![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)
![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)
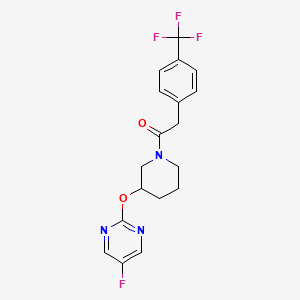
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)
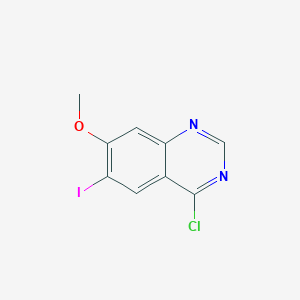
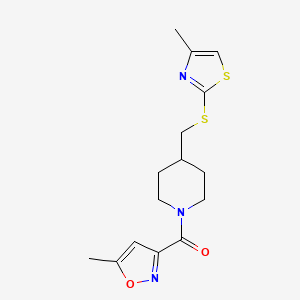

![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)